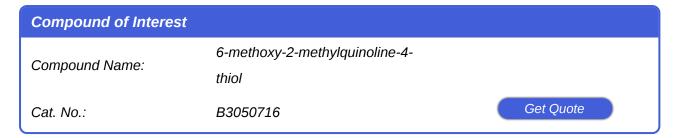


Technical Guide: Solubility Profile of 6-methoxy-2-methylquinoline-4-thiol

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Disclaimer: This document provides a comprehensive overview of the available information regarding the solubility of **6-methoxy-2-methylquinoline-4-thiol**. It is important to note that as of the date of this publication, specific quantitative solubility data for this compound is not readily available in published literature. The information presented herein is a compilation of data from structurally similar compounds and general principles of organic chemistry. All experimental protocols are provided as a general guide and should be adapted and validated for specific laboratory conditions.

Introduction

6-methoxy-2-methylquinoline-4-thiol is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. A thorough understanding of the solubility of this compound is crucial for its application in drug discovery, formulation development, and various in vitro and in vivo studies. This technical guide aims to provide a detailed, albeit inferred, solubility profile of **6-methoxy-2-methylquinoline-4-thiol**, alongside standardized methodologies for its empirical determination.

Inferred Solubility Profile

Direct quantitative solubility data for **6-methoxy-2-methylquinoline-4-thiol** is not currently available. However, by examining the solvents used in the synthesis and purification of closely







related methoxy-quinoline derivatives, we can infer a qualitative solubility profile. Generally, quinoline structures exhibit low solubility in aqueous solutions, a characteristic that is influenced by pH. The presence of a thiol group suggests that the compound is likely to be a weak acid.

The following table summarizes the inferred solubility based on data from related compounds.



Solvent Class	Solvent	Inferred Solubility	Rationale / Context
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Likely Soluble	Commonly used as a solvent for similar heterocyclic compounds for biological screening.
Acetonitrile	Likely Soluble	Used as a solvent in the synthesis of related 2,4-diarylquinoline derivatives[1].	
Tetrahydrofuran (THF)	Likely Soluble	Employed in the reduction of related 4-carboxy quinolines[2].	
Polar Protic	Ethanol	Likely Soluble	A common solvent for the synthesis of 6- methoxy-2- arylquinoline-4- carboxylic acid derivatives[2].
Methanol	Likely Soluble	General solvent for polar organic compounds.	
Non-Polar / Weakly Polar	Chloroform	Likely Soluble	Used as a solvent for NMR analysis of related quinoline compounds[2].
Ethyl Acetate	Likely Soluble	Used for extraction and purification of quinoline derivatives in synthesis[3].	
Dioxane	Likely Soluble	Utilized in the synthesis of related	_



		quinoline carbaldehydes.	
Aqueous	Water	Likely Poorly Soluble	Quinoline itself is only slightly soluble in cold water[4]. The larger, more complex structure of the target compound would likely further decrease aqueous solubility.
Buffered Solutions (pH dependent)	Solubility may vary	As a weak acid (due to the thiol group), solubility is expected to increase in basic aqueous solutions.	

Structural Isomers

It is critical to distinguish **6-methoxy-2-methylquinoline-4-thiol** from its isomers, for which some data might be available. A common isomer is 6-methoxy-4-methylquinoline-2-thiol (CAS No. 52323-10-1)[5]. The difference in the position of the methyl and thiol groups can significantly impact the compound's physical and chemical properties, including its solubility.



Structural Comparison of Quinoline Isomers

6-methoxy-2-methylquinoline-4-thiol (Target Compound)

[Structure Diagram Placeholder for 6-methoxy-2-methylquinoline-4-thiol]

6-methoxy-4-methylquinoline-2-thiol (Isomer with available data)

[Structure Diagram Placeholder for 6-methoxy-4-methylquinoline-2-thiol]

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Caption: Chemical structures of the target compound and a common isomer.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the thermodynamic solubility of a compound like **6-methoxy-2-methylquinoline-4-thiol**. This method is based on the shake-flask principle, which is considered the gold standard for solubility measurement.

4.1. Materials and Equipment

- 6-methoxy-2-methylquinoline-4-thiol (solid)
- Selected solvents (e.g., water, ethanol, DMSO, etc.)
- Analytical balance
- Vials with screw caps
- Shaker or orbital incubator capable of maintaining a constant temperature
- Centrifuge



- Micropipettes
- HPLC or UV-Vis spectrophotometer for quantification
- pH meter (for aqueous solutions)

4.2. Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of solid 6-methoxy-2-methylquinoline-4-thiol to a series of vials,
 each containing a known volume of the desired solvent.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a shaker or incubator at a controlled temperature (e.g., 25 °C or 37 °C)
 and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After the equilibration period, allow the vials to stand undisturbed for a short time to allow larger particles to settle.
 - Centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.
- Data Reporting:
 - Calculate the solubility in units of mg/mL or mol/L.



 For aqueous solutions, the pH of the saturated solution should also be measured and reported.

Workflow for Solubility Determination Start Prepare Vials with Excess Solid and Solvent Equilibrate at Controlled Temperature (24-48h) Separate Phases (Centrifugation) Sample Supernatant Analyze Concentration (HPLC / UV-Vis) Report Solubility Data

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